3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a benzothiadiazine core with an indole moiety attached via a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and aniline derivatives.
Attachment of the Indole Moiety: The indole moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine core, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
Medicinally, 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazine core and indole moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
Uniqueness
Compared to similar compounds, 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity. Its distinct structural features, such as the length of the propanamide linker, can influence its overall behavior and applications.
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(21-12-11-14-13-22-16-6-2-1-5-15(14)16)10-9-19-23-17-7-3-4-8-18(17)28(26,27)24-19/h1-8,13,22H,9-12H2,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRAIYNCDSWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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